![molecular formula C38H39FN8O7 B10857971 4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857971.png)

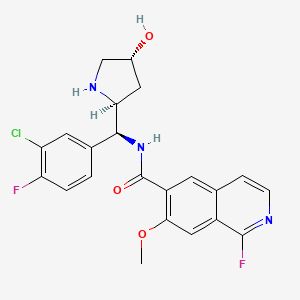

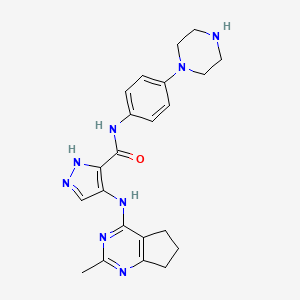

4-[2-[2-[4-[[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dieser Abbau ist synthetisch letal für Zellen, denen SMARCA4 fehlt, was YD23 zu einem wertvollen Werkzeug in der Krebsforschung macht, insbesondere für die gezielte Behandlung von SMARCA4-defizienten Tumoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

YD23 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung eines Liganden, der an SMARCA2 bindet, mit einem Liganden, der eine E3-Ubiquitinligase rekrutiert, beinhalten. Die Synthese umfasst in der Regel:

Bildung des SMARCA2-bindenden Liganden: Dieser Schritt beinhaltet die Synthese eines Moleküls, das spezifisch an das SMARCA2-Protein binden kann.

Bildung des E3-Ligase-rekrutierenden Liganden: Dieser Schritt beinhaltet die Synthese eines Moleküls, das eine E3-Ubiquitinligase rekrutieren kann.

Kupplung der beiden Liganden: Der letzte Schritt beinhaltet die Kupplung der beiden Liganden über einen Linker, um das PROTAC-Molekül YD23 zu bilden

Industrielle Produktionsmethoden

Die industrielle Produktion von YD23 beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batchsynthese: Große Mengen an Ausgangsmaterialien werden in Batchreaktoren umgesetzt.

Reinigung: Das Rohprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um hochreines YD23 zu erhalten.

Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um seine Reinheit und Wirksamkeit sicherzustellen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

YD23 is synthesized through a series of chemical reactions that involve the coupling of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves:

Formation of the SMARCA2-binding ligand: This step involves the synthesis of a molecule that can specifically bind to the SMARCA2 protein.

Formation of the E3 ligase-recruiting ligand: This step involves the synthesis of a molecule that can recruit an E3 ubiquitin ligase.

Coupling of the two ligands: The final step involves coupling the two ligands through a linker to form the PROTAC molecule YD23

Industrial Production Methods

The industrial production of YD23 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch synthesis: Large quantities of the starting materials are reacted in batch reactors.

Purification: The crude product is purified using techniques such as chromatography to obtain high-purity YD23.

Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and efficacy

Analyse Chemischer Reaktionen

Arten von Reaktionen

YD23 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Abbau: YD23 fördert den Abbau des SMARCA2-Proteins durch das Ubiquitin-Proteasom-System.

Bindung: YD23 bindet sowohl an das SMARCA2-Protein als auch an die E3-Ubiquitinligase und erleichtert so die Bildung eines ternären Komplexes

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien und Bedingungen, die bei der Synthese und den Reaktionen von YD23 verwendet werden, gehören:

Reagenzien: Liganden für SMARCA2 und E3-Ubiquitinligase, Kupplungsgruppen, Lösungsmittel wie Dimethylsulfoxid (DMSO).

Bedingungen: Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen unter inerter Atmosphäre durchgeführt, um Oxidation zu verhindern

Hauptprodukte

Das Hauptprodukt, das aus der Reaktion von YD23 gebildet wird, ist das ubiquitinierte SMARCA2-Protein, das anschließend durch das Proteasom abgebaut wird .

Wissenschaftliche Forschungsanwendungen

YD23 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: YD23 wird verwendet, um die Auswirkungen des SMARCA2-Abbaus in SMARCA4-defizienten Krebszellen zu untersuchen und so Einblicke in potenzielle therapeutische Strategien zu gewinnen

Genregulation: YD23 wird verwendet, um die Rolle von SMARCA2 bei der Chromatinzugänglichkeit und der Genregulation zu untersuchen, insbesondere im Zusammenhang mit der Zellzyklus- und Wachstumsregulation

Arzneimittelentwicklung: YD23 dient als Modellverbindung für die Entwicklung anderer PROTACs, die auf verschiedene Proteine abzielen, und unterstützt die Entdeckung neuer Therapeutika

Wirkmechanismus

YD23 entfaltet seine Wirkung durch den folgenden Mechanismus:

Bindung an SMARCA2: YD23 bindet an das SMARCA2-Protein und bildet einen Komplex.

Rekrutierung der E3-Ubiquitinligase: YD23 bindet gleichzeitig an eine E3-Ubiquitinligase und bringt sie so in unmittelbare Nähe zu SMARCA2.

Ubiquitinierung: Die E3-Ubiquitinligase ubiquitiniert SMARCA2 und markiert es so für den Abbau.

Proteasomaler Abbau: Das ubiquitinierte SMARCA2 wird vom Proteasom erkannt und abgebaut, was zu einer Verringerung des SMARCA2-Spiegels führt

Wirkmechanismus

YD23 exerts its effects through the following mechanism:

Binding to SMARCA2: YD23 binds to the SMARCA2 protein, forming a complex.

Recruitment of E3 Ubiquitin Ligase: YD23 simultaneously binds to an E3 ubiquitin ligase, bringing it in close proximity to SMARCA2.

Ubiquitination: The E3 ubiquitin ligase ubiquitinates SMARCA2, tagging it for degradation.

Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome, leading to a reduction in SMARCA2 levels

Vergleich Mit ähnlichen Verbindungen

YD23 ist einzigartig in seiner Fähigkeit, SMARCA2 in SMARCA4-defizienten Zellen gezielt anzugreifen und abzubauen. Ähnliche Verbindungen umfassen:

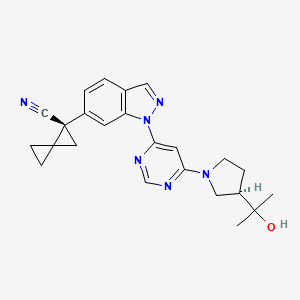

PROTAC BRD9 Degrader-7: Zielt auf das BRD9-Protein ab und baut es ab.

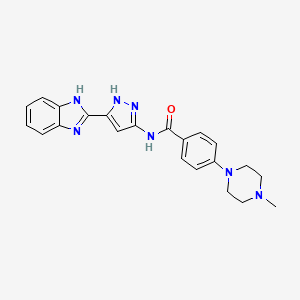

PROTAC ERK5 Degrader: Zielt auf das ERK5-Protein ab und baut es ab.

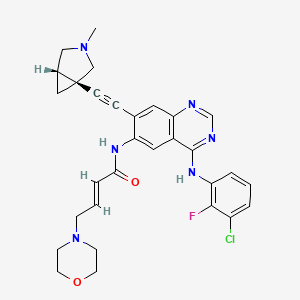

PROTAC EGFR Degrader: Zielt auf den epidermalen Wachstumsfaktorrezeptor (EGFR) ab und baut ihn ab

YD23 zeichnet sich durch seine Spezifität für SMARCA2 und seine synthetische Letalität in SMARCA4-defizienten Zellen aus, was es zu einem wertvollen Werkzeug für die Forschung zur gezielten Krebstherapie macht .

Eigenschaften

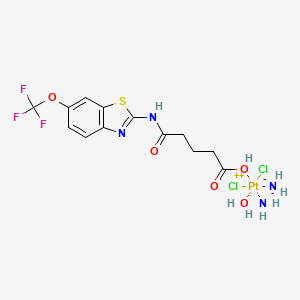

Molekularformel |

C38H39FN8O7 |

|---|---|

Molekulargewicht |

738.8 g/mol |

IUPAC-Name |

4-[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C38H39FN8O7/c39-26-20-23(22-45-13-15-46(16-14-45)30-21-28(43-44-35(30)40)24-4-1-2-7-31(24)48)8-10-32(26)54-19-18-53-17-12-41-27-6-3-5-25-34(27)38(52)47(37(25)51)29-9-11-33(49)42-36(29)50/h1-8,10,20-21,29,41,48H,9,11-19,22H2,(H2,40,44)(H,42,49,50) |

InChI-Schlüssel |

DMUYROJVOXZRNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOC4=C(C=C(C=C4)CN5CCN(CC5)C6=CC(=NN=C6N)C7=CC=CC=C7O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,1-difluoroethyl)-N-[2-[4-[[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-methoxyindazol-5-yl]pyridine-2-carboxamide](/img/structure/B10857891.png)

![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)